4-Ethoxycoumarin

概要

説明

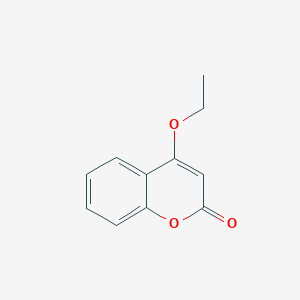

4-エトキシクマリンは、分子式がC₁₁H₁₀O₃である有機化合物です。これはクマリン類に属し、クマリン類はベンゾピロン誘導体です。クマリン類は、さまざまな生物活性で知られており、医薬品化学で広く使用されています。 4-エトキシクマリンは、クマリン環の4位にエトキシ基が結合していることを特徴とし、このことは分子に独特の化学的および生物学的特性を付与します .

2. 製法

合成経路と反応条件

4-エトキシクマリンは、ペヒマン縮合、クネーベナゲル縮合、およびペルキン反応など、さまざまな方法で合成できます。 一般的な方法の1つは、ペヒマン縮合であり、フェノールがエチルアセト酢酸と強酸触媒(硫酸または塩酸など)の存在下で反応して4-エトキシクマリンを生成します . この反応は通常、還流条件下で行われ、高収率を得るためには、温度と反応時間の慎重な制御が必要です。

工業的生産方法

工業的な環境では、4-エトキシクマリンの生産には、連続フロー反応器を使用した大規模なペヒマン縮合反応が関与することがあります。これらの反応器は、反応パラメータを正確に制御することを可能にし、製品品質の一貫性と効率の向上につながります。 さらに、環境に優しい触媒と溶媒の使用は、環境への影響を最小限に抑えるためにしばしば好まれます .

3. 化学反応の分析

反応の種類

4-エトキシクマリンは、以下を含むさまざまな化学反応を起こします。

酸化: 対応するキノンまたは他の酸化誘導体に酸化される可能性があります。

還元: 還元反応により、ジヒドロクマリン誘導体が得られます。

置換: 求電子置換反応により、クマリン環にさまざまな置換基を導入することができます。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムがあります。

還元: 水素化ホウ素ナトリウムまたは水素化アルミニウムリチウムなどの還元剤が使用されます。

置換: ハロゲンやニトロ化剤などの求電子試薬が使用されます。

生成される主要な生成物

これらの反応から生成される主要な生成物には、キノン、ジヒドロクマリン、置換クマリン、およびさまざまな複素環式化合物があります .

準備方法

Synthetic Routes and Reaction Conditions

4-Ethoxycoumarin can be synthesized through various methods, including the Pechmann condensation, Knoevenagel condensation, and Perkin reaction. One common method involves the Pechmann condensation, where phenol reacts with ethyl acetoacetate in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid, to form this compound . The reaction typically occurs under reflux conditions and requires careful control of temperature and reaction time to achieve high yields.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale Pechmann condensation reactions using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to consistent product quality and higher efficiency. Additionally, the use of environmentally benign catalysts and solvents is often preferred to minimize environmental impact .

化学反応の分析

Types of Reactions

4-Ethoxycoumarin undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can yield dihydrocoumarin derivatives.

Substitution: Electrophilic substitution reactions can introduce different substituents onto the coumarin ring.

Condensation: It can participate in condensation reactions to form more complex heterocyclic compounds.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Electrophilic reagents like halogens or nitrating agents are employed.

Condensation: Acid catalysts like sulfuric acid or Lewis acids are used.

Major Products Formed

The major products formed from these reactions include quinones, dihydrocoumarins, substituted coumarins, and various heterocyclic compounds .

科学的研究の応用

Medicinal Applications

1.1 Anticancer Activity

4-Ethoxycoumarin has been explored for its potential anticancer properties. Research indicates that coumarin derivatives can inhibit tumor growth and induce apoptosis in cancer cells. A study highlighted the efficacy of coumarin derivatives, including this compound, in targeting cancer cell lines through mechanisms such as the modulation of apoptotic pathways and cell cycle arrest .

1.2 Neuroprotective Effects

The compound has shown promise in neuroprotection, particularly in models of neurodegenerative diseases like Parkinson's disease. In experimental studies, derivatives such as 7-ethoxy-4-methylcoumarin have been identified as dopamine D2 receptor agonists, which may contribute to neuroprotective effects against dopaminergic neuron degeneration . This suggests that this compound could play a role in developing therapies for neurodegenerative conditions.

1.3 Antioxidant Properties

Coumarins are known for their antioxidant capabilities, which help mitigate oxidative stress linked to various diseases. The antioxidant activity of this compound has been documented in several studies, indicating its potential use in formulations aimed at reducing oxidative damage in biological systems .

Toxicological Studies

2.1 Toxicity and Safety Profile

Despite its beneficial applications, the safety profile of this compound is crucial for its use in pharmaceuticals. Toxicological studies have investigated the effects of coumarins on human health, revealing that certain derivatives can exhibit anticoagulant properties leading to coagulopathy when overdosed . Such findings emphasize the necessity for careful dosage regulation when considering this compound for therapeutic use.

2.2 Case Studies

A notable case study involved a patient who experienced severe coagulopathy due to exposure to a rodenticide containing 4-hydroxycoumarin derivatives, underscoring the potential risks associated with coumarin compounds . This highlights the importance of understanding both the therapeutic benefits and the risks associated with these compounds.

Environmental Applications

3.1 Biodegradation Studies

Research into the environmental impact of coumarins has revealed their potential for biodegradation. Studies have shown that certain microorganisms can metabolize coumarins, including this compound, suggesting their utility in bioremediation processes to mitigate environmental pollution caused by organic compounds .

Data Summary

作用機序

4-エトキシクマリンの作用機序は、さまざまな分子標的と経路との相互作用に関与しています。生物系では、薬物代謝に重要な役割を果たすシトクロムP450酵素など、特定の酵素を阻害する可能性があります。 これらの酵素を阻害することにより、4-エトキシクマリンは他の化合物の薬物動態を調節し、その治療効果を高めることができます . さらに、その抗菌活性は、微生物細胞膜を破壊し、重要な代謝プロセスを阻害する能力に起因すると考えられています .

6. 類似化合物の比較

類似化合物

4-ヒドロキシクマリン: ワルファリンなどの医薬品で使用されるよく知られた抗凝固剤です。

7-ヒドロキシクマリン: 蛍光特性で知られており、生化学的アッセイに使用されます。

6-メトキシクマリン: さまざまな医薬品や農薬の合成に使用されます.

4-エトキシクマリンの独自性

4-エトキシクマリンは、4位のエトキシ基によりユニークです。この基は、他のクマリン誘導体と比較して、明確な化学反応性と生物活性を付与します。 この構造修飾は、その溶解性を高め、生物学的標的との特異的な相互作用を可能にするため、医薬品化学や創薬において貴重な化合物となります .

類似化合物との比較

Similar Compounds

4-Hydroxycoumarin: A well-known anticoagulant used in medications like warfarin.

7-Hydroxycoumarin: Known for its fluorescent properties and used in biochemical assays.

6-Methoxycoumarin: Used in the synthesis of various pharmaceuticals and agrochemicals.

Uniqueness of 4-Ethoxycoumarin

This compound is unique due to its ethoxy group at the fourth position, which imparts distinct chemical reactivity and biological activity compared to other coumarin derivatives. This structural modification enhances its solubility and allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry and drug development .

生物活性

4-Ethoxycoumarin is a synthetic derivative of coumarin, a class of compounds known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.

Overview of Coumarins

Coumarins are a group of naturally occurring compounds found in various plants, recognized for their wide range of biological activities, including anti-inflammatory, antimicrobial, anticancer, and anticoagulant properties. The structural modifications in coumarins can significantly influence their biological activities. This compound is one such derivative that has garnered interest due to its unique properties.

Antimicrobial Activity

Several studies have assessed the antimicrobial potential of this compound against various pathogens. The compound exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria.

| Pathogen | Zone of Inhibition (mm) | Reference |

|---|---|---|

| Staphylococcus aureus | 25.0 | |

| Escherichia coli | 20.5 | |

| Salmonella typhimurium | 22.0 |

These results indicate that this compound could be a promising candidate for developing new antimicrobial agents.

Antioxidant Activity

The antioxidant properties of this compound have been evaluated through various assays, showing its ability to scavenge free radicals and inhibit lipid peroxidation. This activity is crucial in preventing oxidative stress-related diseases.

- DPPH Radical Scavenging Activity : IC50 = 15 µg/mL

- ABTS Radical Scavenging Activity : IC50 = 12 µg/mL

These findings suggest that this compound possesses significant antioxidant capabilities, which may contribute to its protective effects against cellular damage.

Enzyme Inhibition

This compound has been studied for its inhibitory effects on key enzymes involved in various metabolic pathways:

- Aromatase Inhibition : This enzyme is critical in estrogen biosynthesis from androgens. Inhibitory activity was noted with an IC50 value of 250 nM, indicating potential applications in hormone-related conditions such as breast cancer .

- Carbonic Anhydrase Inhibition : The compound demonstrated moderate inhibition with an IC50 value of 300 nM, suggesting possible applications in treating conditions like glaucoma and edema .

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of several coumarin derivatives, including this compound. The study employed the agar well diffusion method to assess the antibacterial activity against clinical isolates of bacteria. The results confirmed that this compound exhibited superior antibacterial effects compared to standard antibiotics such as penicillin and tetracycline .

Case Study 2: Antioxidant Properties

In another study focusing on the antioxidant properties of coumarins, including this compound, it was found that the compound effectively reduced oxidative stress markers in vitro. The study highlighted its potential as a therapeutic agent in conditions associated with oxidative damage, such as neurodegenerative diseases .

特性

IUPAC Name |

4-ethoxychromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O3/c1-2-13-10-7-11(12)14-9-6-4-3-5-8(9)10/h3-7H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLZDKBHAUILYAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=O)OC2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50350961 | |

| Record name | 4-Ethoxycoumarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50350961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35817-27-7 | |

| Record name | 4-Ethoxycoumarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50350961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the spatial arrangement of atoms in 4-ethoxycoumarin?

A1: [] The this compound molecule exhibits a planar conformation. This means the atoms within the molecule primarily lie in a single plane. The largest deviation from this plane is a mere 0.014(2) Å, observed within the chromone moiety. The ethoxy group also adopts a coplanar conformation and is connected with a trans configuration. Interestingly, the angles surrounding the C3 atom cause the ethoxy group to tilt towards the C4 direction. []

Q2: How does the structure of this compound influence its fragmentation pattern in mass spectrometry?

A2: [] The mass spectrum of this compound reveals a distinct fragmentation pathway. A key characteristic is the initial loss of ethylene (C2H4) from the ethoxy side chain. This leads to the formation of an ion with a mass-to-charge ratio (m/e) of 232. Subsequent fragmentation of this ion closely resembles the patterns observed in derivatives of 4-hydroxycoumarin. [] This suggests that the presence and position of the ethoxy group play a significant role in the molecule's breakdown under mass spectrometry conditions.

Q3: Does this compound form any notable intermolecular interactions?

A3: [] Yes, this compound exhibits a specific type of intermolecular hydrogen bond. This bond occurs between the O3 atom of the ethoxy group and a hydrogen atom attached to the phenyl ring of an adjacent molecule. This interaction likely contributes to the packing arrangement of this compound molecules within its crystal structure. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。